5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid
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Overview
Description
5-Nitro-2-[(spiro[23]hexane-2-carbonylamino)carbamoyl]benzoic acid is a complex organic compound with the molecular formula C15H15N3O6 It is characterized by the presence of a nitro group, a spirohexane moiety, and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or sodium borohydride.
Substitution Reagents: Halides, alkoxides, or other nucleophiles.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Reduction: 5-Amino-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid and the corresponding amine.
Scientific Research Applications
5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid derivatives: Compounds with similar core structures but different substituents.
Other Nitrobenzoic Acids: Compounds like 5-nitroanthranilic acid or 3-nitrobenzoic acid.
Uniqueness
This compound is unique due to the presence of the spirohexane moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
5-nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-12(16-17-13(20)11-7-15(11)4-1-5-15)9-3-2-8(18(23)24)6-10(9)14(21)22/h2-3,6,11H,1,4-5,7H2,(H,16,19)(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFGFUNPFIDARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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